![molecular formula C12H17NO B454980 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime CAS No. 78575-14-1](/img/structure/B454980.png)

1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

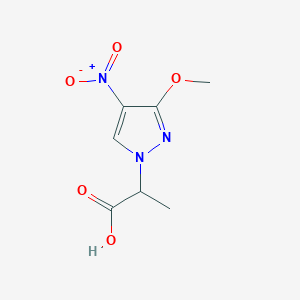

“1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime” is a chemical compound that has generated significant interest in the scientific community. It contains a total of 31 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime” is quite complex, with a total of 31 bonds. It includes 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen

Metabolism Studies

1-Phenyl-2-propanone oxime, a metabolite of amphetamine, undergoes further metabolism in rat liver homogenates. Major and minor metabolites identified include 2-nitro-1-phenylpropane, benzyl alcohol, and 1-phenyl-2-propanone (Coutts, Dawe, Dawson, & Kovach, 1976).

Conformational Analysis and Spectroscopy

Conformational analysis and spectroscopy studies of 1-phenyl-1,2-propandione 1-oxime and related tautomers have been conducted, including calculations at various levels of theory and experimental comparisons (Bekhradnia & Arshadi, 2007).

Reduction Patterns

Studies on the reduction of oximes, including 1-phenyl-2-propanone oxime, show different behaviors based on changes in acid-base equilibria and substituent effects (Çelik, Ludvík, & Zuman, 2007).

Anti-Inflammatory Activities

Research on the leaves of Eucommia ulmoides Oliv. has identified new phenolic compounds, including derivatives of 1-phenyl-2-propanone oxime, which exhibit anti-inflammatory effects (Ren et al., 2021).

Catalytic Hydrogenation

The catalytic hydrogenation of 1-phenyl-2-propanone oxime and its isomers has been studied, yielding insights into stereoselective reactions (Harada & Shiono, 1984).

Dynamic Path Bifurcation

Investigations into the Beckmann reaction of oxime derivatives of 1-substituted-phenyl-2-propanones reveal insights into dynamic path bifurcation in organic reactions (Yamamoto, Hasegawa, & Yamataka, 2011).

Conformational Structures

NMR spectroscopy has been used to study the conformations of compounds such as 1-phenyl-2-propanone and its derivatives, providing detailed structural insights (Kunieda et al., 1983).

Safety and Hazards

While specific safety and hazard information for “1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime” is not available, it’s important to handle all chemical compounds with care. Combustion of similar compounds can produce irritant, corrosive and/or toxic gases. Inhalation, ingestion and skin contact can be harmful. Protective glasses, protective clothing, and protective gloves should be worn .

Eigenschaften

IUPAC Name |

N-[1-(4-propan-2-ylphenyl)propylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-12(13-14)11-7-5-10(6-8-11)9(2)3/h5-9,14H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDOOHWOJJPSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357086 |

Source

|

| Record name | 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime | |

CAS RN |

78575-14-1 |

Source

|

| Record name | 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde](/img/structure/B454898.png)

![3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454899.png)

![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B454904.png)

![Methyl 6-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454905.png)

![Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B454909.png)

![Methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B454911.png)

![5-[(3-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B454912.png)

![5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde](/img/structure/B454913.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B454914.png)

![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B454918.png)